1'-(tert-Butoxycarbonyl)spiro[chroman-2,4'-piperidine]-7-carboxylic acid
Description
1'-(tert-Butoxycarbonyl)spiro[chroman-2,4'-piperidine]-7-carboxylic acid (CAS: 1086398-20-0; molecular formula: C₁₉H₂₃NO₆) is a spirocyclic compound featuring a chroman ring fused to a piperidine moiety. Spiro compounds like this are pivotal in drug discovery due to their conformational rigidity and ability to interact with diverse biological targets, including enzymes and receptors .
Properties
Molecular Formula |
C19H25NO5 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3,4-dihydrochromene-2,4'-piperidine]-7-carboxylic acid |
InChI |
InChI=1S/C19H25NO5/c1-18(2,3)25-17(23)20-10-8-19(9-11-20)7-6-13-4-5-14(16(21)22)12-15(13)24-19/h4-5,12H,6-11H2,1-3H3,(H,21,22) |
InChI Key |
KMSFTOVQKNLKDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC3=C(O2)C=C(C=C3)C(=O)O)CC1 |
Origin of Product |
United States |
Preparation Methods
Chroman-7-carboxylic Acid Ester Preparation
The chroman scaffold is typically synthesized via acid-catalyzed cyclization of substituted diols or Friedel-Crafts alkylation of phenolic precursors. For example:
The carboxylic acid is often introduced as a methyl ester to avoid side reactions during subsequent steps.
Spiro-Piperidine Ring Formation
Aza-Prins Cyclization
The aza-Prins reaction enables simultaneous piperidine ring formation and spiro junction establishment. A representative protocol involves:
This method proceeds via iminium intermediate formation, followed by 6-endo-trig cyclization.
Reductive Amination
An alternative approach employs Mannich-type reactions followed by reduction:
-
Mannich Reaction :
-
Chroman ketone + primary amine → β-amino ketone intermediate.
-
-
Cyclization :
-
NaBH<sub>3</sub>CN, MeOH, 0°C, 4 h → spiro-piperidine.
-
Boc Protection of Piperidine Nitrogen
The Boc group is introduced using standard carbamate formation :
Critical considerations:
-
Purification : Column chromatography (SiO<sub>2</sub>, hexane/EtOAc) to isolate the Boc-protected intermediate.
Ester Hydrolysis to Carboxylic Acid
The final step involves saponification of the methyl ester:
Product Characterization :
-
<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 12.1 (s, 1H, COOH), 4.21 (d, J = 12 Hz, 1H, Boc-CH), 1.41 (s, 9H, Boc-C(CH<sub>3</sub>)<sub>3</sub>).
-
HPLC Purity : ≥95% (C18 column, 0.1% TFA in H<sub>2</sub>O/MeCN).
Alternative Synthetic Strategies
Aza-Sakurai Cyclization
This method, adapted from Martin et al., employs allylsilanes and Lewis acids:
| Component | Details |
|---|---|
| Starting Material | Chroman aldehyde + Boc-protected amine |
| Reagents | Allyltrimethylsilane, BF<sub>3</sub>·OEt<sub>2</sub> |
| Conditions | -78°C → rt, 8 h |
| Yield | 63% |
The reaction proceeds through iminium ion activation , followed by nucleophilic attack and cyclization.
Solid-Phase Synthesis
For high-throughput applications, Wang resin-bound intermediates enable stepwise assembly:
-
Resin loading with Fmoc-protected piperidine precursor.
-
SPPS coupling of chroman fragment.
Scalability and Process Optimization
Key challenges in large-scale synthesis include:
Chemical Reactions Analysis
Types of Reactions: 1’-(tert-Butoxycarbonyl)spiro[chroman-2,4’-piperidine]-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to modify the spirocyclic core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogenation, metal hydrides.
Substitution: Sodium hydride, lithium diisopropylamide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1’-(tert-Butoxycarbonyl)spiro[chroman-2,4’-piperidine]-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1’-(tert-Butoxycarbonyl)spiro[chroman-2,4’-piperidine]-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Differences
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility and Stability: Limited data for the target compound, but Boc protection generally enhances stability. Fluorinated analogues exhibit higher metabolic resistance .
- Molecular Weight : Ranges from 333.34 (acetylated derivative) to 337.41 (benzyl-methoxy spiro compound), influencing bioavailability .
Biological Activity
1'-(tert-Butoxycarbonyl)spiro[chroman-2,4'-piperidine]-7-carboxylic acid is a synthetic compound characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and databases.
- Molecular Formula : C19H25NO5
- Molecular Weight : 347.41 g/mol
- CAS Number : 1086398-22-2
- Structure : The compound features a spirocyclic arrangement that contributes to its biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts:
Anticancer Activity
Research indicates that compounds with structural similarities to spiro[chroman-piperidine] derivatives exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases or modulation of apoptosis pathways.
Case Study:
A study highlighted the synthesis and evaluation of spirocyclic compounds, including derivatives similar to this compound, demonstrating potent activity against various cancer cell lines (e.g., HCT116 and MOLM-13) with IC50 values in the nanomolar range .
Neuropharmacological Effects
The compound's potential neuroprotective effects have also been explored. Similar structures have shown promise in treating neurodegenerative diseases by modulating neurotransmitter systems or providing antioxidant effects.
Research Findings:
In vitro studies suggest that spirocyclic compounds can enhance neuronal survival under stress conditions, potentially through mechanisms involving the modulation of oxidative stress and inflammatory pathways .
Mechanistic Insights
The biological mechanisms underlying the activity of this compound are still being elucidated. Key pathways include:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Kinase Inhibition : Targeting specific kinases involved in cell proliferation and survival.
- Neurotransmitter Modulation : Influencing levels of key neurotransmitters such as dopamine and serotonin.
Data Table: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism | References |
|---|---|---|---|
| Anticancer | High | Kinase inhibition | |
| Neuroprotection | Moderate | Antioxidant properties | |
| Apoptosis induction | Significant | Caspase activation |
Future Directions
Further research is needed to fully characterize the biological activity and therapeutic potential of this compound. This includes:
- In Vivo Studies : To assess the efficacy and safety profiles in animal models.
- Mechanistic Studies : To elucidate specific molecular targets and pathways affected by this compound.
- Structure-Activity Relationship (SAR) Analyses : To optimize the chemical structure for enhanced potency and selectivity.
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR confirms spirocyclic connectivity, Boc group integrity, and carboxylic acid presence. Key signals include tert-butyl protons (~1.4 ppm) and sp³-hybridized piperidine carbons .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ or [M−Boc]⁺ fragments) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 210–254 nm) assesses purity >95% .
What computational strategies can predict the compound's reactivity in drug discovery applications?
Q. Advanced
- Molecular Docking : Screen against target proteins (e.g., GPCRs or kinases) to evaluate spirocyclic scaffold binding affinity .
- Molecular Dynamics (MD) : Simulate Boc group stability in physiological pH conditions to assess in vivo liability .
- QSAR Modeling : Correlate substituent effects (e.g., chroman substituents) with bioavailability or metabolic stability .
How should this compound be stored to prevent degradation, and what handling precautions are necessary?
Q. Basic
- Storage : -20°C in airtight, light-resistant containers under nitrogen to minimize hydrolysis/oxidation .
- Handling : Use gloves and fume hoods; avoid prolonged exposure to moisture. SDS data for similar Boc-protected compounds note potential skin/eye irritation (H315/H319) .
What strategies improve the yield of the spiro ring formation during synthesis?
Q. Advanced
- Catalyst Screening : Test Lewis acids (e.g., BF₃·OEt₂) or organocatalysts to lower activation energy for cyclization .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) may enhance reaction rates compared to nonpolar media .
- High-Throughput Experimentation : Use microreactors to rapidly test temperature/pressure conditions .
How can researchers address gaps in toxicological data for this compound?
Q. Advanced
- In Silico Tox Prediction : Tools like ProTox-II or Derek Nexus estimate acute toxicity (e.g., oral LD₅₀) and organ-specific risks .
- In Vitro Assays : Conduct MTT assays on hepatocyte/cardiomyocyte cell lines to screen for cytotoxicity .
- Literature Meta-Analysis : Compare toxicity profiles of structurally related spiro compounds to infer hazard potential .
What synthetic routes enable selective functionalization of the chroman or piperidine moieties?
Q. Advanced
- Protection/Deprotection : Temporarily mask the carboxylic acid (e.g., as a methyl ester) to modify the chroman ring without Boc cleavage .
- Cross-Coupling : Suzuki-Miyaura reactions on halogenated chroman derivatives introduce aryl/heteroaryl groups .
- Reductive Amination : Modify the piperidine nitrogen post-Boc removal for SAR studies .
How does the spirocyclic conformation influence the compound's physicochemical properties?
Q. Advanced
- LogP/D Solubility : The rigid spiro system reduces conformational flexibility, potentially increasing logP and membrane permeability compared to non-spiro analogs .
- pKa Prediction : Computational tools (e.g., MarvinSketch) estimate carboxylic acid pKa (~4.5) and piperidine basicity (pKa ~8.5 post-Boc removal) .
What analytical methods detect trace impurities or byproducts in synthesized batches?
Q. Basic
- LC-MS/MS : Identifies low-abundance impurities (e.g., Boc-deprotected intermediates) with ppm-level sensitivity .
- Elemental Analysis : Confirms stoichiometric C/H/N ratios, critical for publication-ready purity validation .
- 1D/2D NMR : NOESY or HSQC detects stereochemical impurities in the spiro center .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
